4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 2-methylprop-2-enoxy group and a 5-methyl-1,3,4-thiadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 2-methylprop-2-enoxy group: This can be achieved through the reaction of 2-methylprop-2-enol with an appropriate halogenating agent.
Synthesis of the 5-methyl-1,3,4-thiadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions.
Coupling of the benzamide core with the synthesized groups: This final step involves the reaction of the benzamide core with the 2-methylprop-2-enoxy group and the 5-methyl-1,3,4-thiadiazole ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylprop-2-enoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the 5-methyl group on the thiadiazole ring.
4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific combination of functional groups and the presence of the 5-methyl-1,3,4-thiadiazole ring, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9(2)8-19-12-6-4-11(5-7-12)13(18)15-14-17-16-10(3)20-14/h4-7H,1,8H2,2-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZVDYUFNOBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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